molecular formula C9H10N2O3 B8657116 Methyl 2-formyl-3-(pyrimidin-5-yl)propanoate

Methyl 2-formyl-3-(pyrimidin-5-yl)propanoate

Cat. No. B8657116
M. Wt: 194.19 g/mol
InChI Key: HHVUZJQIKUTDFI-UHFFFAOYSA-N
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Patent
US08637536B2

Procedure details

To an ice-cooled solution of KOtBu (43.0 g, 384 mmol) in anhydrous THF (300 ml) stirred under nitrogen was added methyl formate (18.43 g, 307 mmol) and methyl 3-(pyrimidin-5-yl)propanoate (25.5 g, 153 mmol) in anhydrous THF (10 mL) dropwise for 1 h. The mixture was stirred for 3 hr. The solvent was removed, and the residue was dissolved in water (150 mL). The aqueous phase was washed with ether (200 mL×3), and then to the aqueous solution was added AcOH to adjust the pH=5. The solid was collected and dried to give the target compound. The filtrate was extracted with DCM (200 mL×2), and the combined organic phase was dried over sodium sulfate, filtered and concentrated. The two crops were combined to give the title product as a yellow solid (18 g, 57.4% yield). LCMS: rt=0.96 min, [M+H+]=195
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
43 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
18.43 g
Type
reactant
Reaction Step Two
Quantity
25.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
57.4%

Identifiers

REACTION_CXSMILES
CC([O-])(C)C.[K+].[CH:7]([O:9][CH3:10])=[O:8].[N:11]1[CH:16]=[C:15]([CH2:17][CH2:18][C:19](OC)=[O:20])[CH:14]=[N:13][CH:12]=1>C1COCC1>[CH:19]([CH:18]([CH2:17][C:15]1[CH:16]=[N:11][CH:12]=[N:13][CH:14]=1)[C:7]([O:9][CH3:10])=[O:8])=[O:20] |f:0.1|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
43 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
18.43 g
Type
reactant
Smiles
C(=O)OC
Name
Quantity
25.5 g
Type
reactant
Smiles
N1=CN=CC(=C1)CCC(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water (150 mL)
WASH
Type
WASH
Details
The aqueous phase was washed with ether (200 mL×3)
ADDITION
Type
ADDITION
Details
to the aqueous solution was added AcOH
CUSTOM
Type
CUSTOM
Details
The solid was collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give the target compound
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with DCM (200 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phase was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(=O)C(C(=O)OC)CC=1C=NC=NC1
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 57.4%
YIELD: CALCULATEDPERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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